2-Chloro-6-methylphenyl isocyanate
Overview
Description
2-Chloro-6-methylphenyl isocyanate is a chemical compound with the linear formula ClC6H3(CH3)NCO12. It is a clear colorless to slightly yellow liquid3.
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-methylphenyl isocyanate is C8H6ClNO2. It has an average mass of 167.592 Da and a monoisotopic mass of 167.013794 Da2.
Chemical Reactions Analysis
2-Chloro-6-methylphenyl isocyanate is used as a building block for organic synthesis3. It has been used in the synthesis of dasatinib, a potent Src/Abl kinase inhibitor with excellent antiproliferative activity against hematological and solid tumor cell lines1.
Physical And Chemical Properties Analysis
2-Chloro-6-methylphenyl isocyanate has a refractive index of n20/D 1.555 (lit.) and a boiling point of 80 °C/2 mmHg (lit.)1. It has a density of 1.231 g/mL at 25 °C (lit.)1.
Scientific Research Applications
Isocyanates, in general, are used in a variety of fields, including materials science for the production of foams, elastomers, and resins, and in organic chemistry as reagents or building blocks for more complex molecules . The methods of application or experimental procedures would depend on the specific context and goals of the research or industrial process.
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Chemical Synthesis
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Production of Polyurethane Products
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Pharmaceutical Research
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Cancer Research
- This compound has been used in the development of potent Src/Abl kinase inhibitors . These inhibitors have shown excellent antiproliferative activity against hematological and solid tumor cell lines .
- The development process involves the synthesis of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides .
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Chemical Solvents
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Spectral Analysis
Safety And Hazards
This chemical is considered hazardous. It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation45.
properties
IUPAC Name |
1-chloro-2-isocyanato-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQQNYGMICJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296192 | |
Record name | 2-Chloro-6-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylphenyl isocyanate | |
CAS RN |
40398-01-4 | |
Record name | 40398-01-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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